molecular formula C6H10O3 B1296139 2-Methyl-4-oxopentanoic acid CAS No. 6641-83-4

2-Methyl-4-oxopentanoic acid

Cat. No.: B1296139
CAS No.: 6641-83-4
M. Wt: 130.14 g/mol
InChI Key: UZTJTTKEYGHTNM-UHFFFAOYSA-N
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Description

2-Methyl-4-oxopentanoic acid, also known as Levulinic acid or 4-oxopentanoic acid, is an organic compound with the formula CH3C(O)CH2CH2CO2H . It is classified as a keto acid and appears as a white crystalline solid . This compound is soluble in water and polar organic solvents . It is derived from the degradation of cellulose and is a potential precursor to biofuels .


Synthesis Analysis

Levulinic acid was first prepared in 1840 by Dutch chemist Gerardus Johannes Mulder by heating fructose with hydrochloric acid . The synthesis of levulinic acid from hexoses (glucose, fructose) or starch in dilute hydrochloric acid or sulfuric acid has been reported . Many concepts for the commercial production of levulinic acid are based on a strong acid technology .


Molecular Structure Analysis

The molecular formula of this compound is C6H10O3 . Its average mass is 130.142 Da and its monoisotopic mass is 130.062988 Da .


Chemical Reactions Analysis

One of the chemical reactions involving this compound is its condensation with α-amino ketones, which leads to the formation of pyrazinones .


Physical and Chemical Properties Analysis

The density of this compound is 1.1±0.1 g/cm3 . Its boiling point is 245.5±13.0 °C at 760 mmHg . The compound has 3 hydrogen bond acceptors and 1 hydrogen bond donor .

Scientific Research Applications

Metabolic Pathways in Pancreatic Islets

2-Methyl-4-oxopentanoic acid, also known as 4-methyl-2-oxopentanoate, plays a significant role in the metabolic pathways of isolated pancreatic islets. Hutton, Sener, and Malaisse (1979) found that this compound stimulates islet-cell respiration, ketone-body formation, and biosynthetic activity without significantly affecting the metabolism of endogenous nutrients by the islets (Hutton, Sener, & Malaisse, 1979).

Synthesis Processes

Yuan (2006) reported the synthesis of 5-Amino-4-oxopentanoic acid hydrochloride from levulinic acid, demonstrating the chemical versatility and potential applications of derivatives of this compound in synthetic chemistry (Yuan, 2006).

Crystal Structural Analysis

Maurin, Leś, and Winnicka-Maurin (1995) explored the crystal structures of oximes of 4-methyl-2-oxopentanoic acid, contributing to a deeper understanding of the chemical and physical properties of this compound (Maurin, Leś, & Winnicka-Maurin, 1995).

Analytical Chemistry

Schadewaldt, Wendel, and Hammen (1996) developed a sensitive method for determining S- and R-3-methyl-2-oxopentanoate enantiomers in human plasma, illustrating the importance of this compound in biochemical analysis and medical diagnostics (Schadewaldt, Wendel, & Hammen, 1996).

Mechanism of Action

Target of Action

2-Methyl-4-oxopentanoic acid, also known as 4-methyl-2-oxovaleric acid or α-Ketoisocaproic acid, is a metabolic intermediate in the metabolic pathway for L-leucine . The primary targets of this compound are the enzymes involved in the metabolism of L-leucine, such as branched-chain amino acid aminotransferase .

Mode of Action

This compound is produced by the action of branched-chain amino acid aminotransferase, which transfers the amine on L-leucine onto alpha ketoglutarate, replacing that amine with a ketone . This interaction results in the degradation of L-leucine, an essential amino acid, which is critical for many biological functions .

Biochemical Pathways

The biochemical pathway affected by this compound is the metabolic pathway for L-leucine . The degradation of L-leucine in the muscle to this compound allows for the production of the amino acids alanine and glutamate as well . In the liver, this compound can be converted to a vast number of compounds depending on the enzymes and cofactors present, including cholesterol, acetyl-CoA, isovaleryl-CoA, and other biological molecules .

Pharmacokinetics

It is known that this compound is a metabolite that has been found to accumulate in maple syrup urine disease . This suggests that it is metabolized and excreted in the urine.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in the metabolism of L-leucine . It contributes to the production of other amino acids and various biological molecules, playing a crucial role in protein synthesis and energy production .

Safety and Hazards

2-Methyl-4-oxopentanoic acid may cause eye and skin irritation . It may be harmful if swallowed or inhaled . It is advised to avoid dust formation and ensure adequate ventilation when handling this compound .

Future Directions

2-Methyl-4-oxopentanoic acid is a potential precursor to biofuels . It has been identified as one of the 12 potential platform chemicals in the biorefinery concept by the US Department of Energy . Its production from renewable sugars is a promising alternative to current industrial processes .

Biochemical Analysis

Biochemical Properties

2-Methyl-4-oxopentanoic acid is involved in biochemical reactions as an intermediate in the catabolism of leucine. It interacts with enzymes such as branched-chain amino acid aminotransferase (BCAT) and branched-chain α-keto acid dehydrogenase complex (BCKDC). BCAT catalyzes the transamination of leucine to produce this compound, while BCKDC further oxidizes it to isovaleryl-CoA . These interactions are crucial for maintaining the balance of branched-chain amino acids in the body.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the mTOR signaling pathway, which is essential for cell growth and proliferation . Additionally, it can modulate the expression of genes involved in amino acid metabolism and energy production. The compound’s impact on cellular metabolism includes its role in the production of energy through the citric acid cycle.

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with specific enzymes and proteins. It binds to BCAT and BCKDC, facilitating the transamination and oxidative decarboxylation of leucine . These interactions lead to the production of acetyl-CoA and other metabolites that enter the citric acid cycle, contributing to energy production. Additionally, this compound can influence gene expression by acting as a signaling molecule in various metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under normal conditions but can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to alterations in cellular function, including changes in metabolic flux and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it supports normal metabolic functions and energy production. At high doses, it can exhibit toxic effects, including disruptions in amino acid metabolism and oxidative stress . Threshold effects have been observed, where a specific dosage range is required to achieve the desired metabolic outcomes without adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the degradation of leucine and the biosynthesis of branched-chain amino acids . It interacts with enzymes such as BCAT and BCKDC, which are essential for the conversion of leucine to acetyl-CoA and other metabolites. These pathways are crucial for maintaining amino acid balance and energy production in the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can be taken up by cells via amino acid transporters and distributed to various cellular compartments where it participates in metabolic reactions. The compound’s localization and accumulation can affect its activity and function in different tissues.

Subcellular Localization

This compound is localized in various subcellular compartments, including the mitochondria and cytoplasm . Its activity and function are influenced by its subcellular localization, as it interacts with enzymes and proteins involved in metabolic pathways. Post-translational modifications and targeting signals can direct this compound to specific organelles, affecting its role in cellular metabolism.

Properties

IUPAC Name

2-methyl-4-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-4(6(8)9)3-5(2)7/h4H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTJTTKEYGHTNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10280179
Record name 2-Methyl-4-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10280179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6641-83-4
Record name 6641-83-4
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-4-oxopentanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name alpha-Methyllevulinic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some of the key applications of 2-Methyl-4-oxopentanoic acid in organic synthesis?

A1: this compound serves as a valuable precursor in the synthesis of various compounds, notably chiral γ-butyrolactones [] and the chlorinated antibiotic lepiochlorin []. γ-butyrolactones are important structural motifs found in numerous natural products and possess diverse biological activities, making them valuable targets in fragrance and pharmaceutical industries. Lepiochlorin, on the other hand, is a fungal metabolite with potential applications in antibiotic development.

Q2: Can you elaborate on the enzymatic resolution of this compound and its significance?

A2: The enzymatic resolution of racemic this compound using porcine pancreas lipase (PPL) offers an efficient route to obtain enantiomerically pure forms of the compound []. This process involves the selective hydrolysis of one enantiomer over the other. The study highlighted in [] demonstrated that the addition of sodium sulfate to the reaction medium significantly enhances the enantioselectivity of PPL, leading to highly enantiopure methyl (2R)-(+)-2-methyl-4-oxopentanoate and (2S)-(–)-2-methyl-4-oxopentanoic acid. Obtaining single enantiomers is crucial in pharmaceutical applications as different enantiomers of a molecule can exhibit distinct biological activities.

Q3: How is electrochemistry employed in the synthesis of lepiochlorin using this compound as a starting material?

A3: The synthesis of lepiochlorin utilizes an electrochemical approach involving the chloromethoxylation of 2-methyl-2,4-pentadien-4-olide, a derivative of this compound []. This electrochemical transformation is carried out in a methanol-ammonium chloride electrolyte system using a platinum electrode. This step is followed by hydrolysis to yield lepiochlorin. This electrochemical approach offers a potentially more sustainable and efficient alternative to traditional synthetic methods.

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